![molecular formula C27H26N8O2 B1673724 1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea CAS No. 145878-31-5](/img/structure/B1673724.png)
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea
概要
説明
L 368935は、コレシストキニン受容体のアンタゴニストとして作用する低分子薬です。当初はメルクアンドカンパニーによって開発されました。 この化合物は、不安障害、疼痛、統合失調症などの様々な神経系疾患やその他の状態の治療に有効であることが示されています .
準備方法
L 368935の合成には、3-アリールウレイド-5-フェニル-1,4-ベンゾジアゼピンの調製が含まれます。これらの化合物は、コレシストキニン-B受容体に対して高度な選択的アンタゴニストです。 合成経路は、一般的に特定の反応条件下でアリールウレア誘導体とフェニルベンゾジアゼピンを反応させることから始まります . L 368935の工業的製造方法は広く文書化されていませんが、大規模生産のための最適化を施した同様の合成経路に従う可能性があります。
化学反応解析
L 368935は、以下を含む様々な化学反応を受けます。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループと置き換えることを伴います。一般的な試薬には、ハロゲンや水酸化物イオンなどの求核剤が含まれます。
これらの反応で生成される主要な生成物は、使用される特定の条件や試薬によって異なります .
科学研究への応用
L 368935は、以下を含むいくつかの科学研究への応用があります。
化学: コレシストキニン-B受容体とその様々な生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 神経系におけるコレシストキニン受容体の役割とその不安、疼痛、その他の状態への関与を調査するために使用されます。
医学: 不安障害、疼痛、統合失調症の治療に潜在的な治療効果があります。
化学反応の分析
L 368935 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemical Structure and Synthesis
The compound belongs to the class of benzodiazepines and is characterized by its unique structure that includes a benzodiazepine core linked to a urea moiety. The synthesis typically involves the reaction of an arylurea derivative with a phenylbenzodiazepine under controlled conditions, yielding a highly selective antagonist for the cholecystokinin-B receptor.
Cholecystokinin Receptor Antagonism
L 368935 acts as an antagonist of the cholecystokinin receptor, which is implicated in various physiological processes, including digestion and anxiety regulation. Its antagonistic properties suggest potential applications in treating anxiety disorders and conditions related to the nervous system.
Therapeutic Applications
Research indicates that this compound may be beneficial in treating:
- Anxiety Disorders : By modulating cholecystokinin signaling pathways, it may alleviate symptoms of anxiety.
- Pain Management : The compound's action on specific receptors could provide new avenues for pain relief therapies.
- Schizophrenia : Given its effects on neurotransmitter systems, it may have applications in managing schizophrenia symptoms.
In Vivo Studies
Recent studies have demonstrated the efficacy of L 368935 in animal models. For instance, it has shown promising results in reducing anxiety-like behaviors in rodent models, suggesting its potential for clinical use.
Comparative Efficacy
In comparative studies with other known anxiolytics, L 368935 exhibited a favorable safety profile and efficacy, making it a candidate for further development as a therapeutic agent for anxiety and related disorders .
Data Tables
Application | Mechanism | Potential Benefits |
---|---|---|
Anxiety Disorders | Cholecystokinin receptor antagonism | Reduced anxiety symptoms |
Pain Management | Modulation of pain pathways | Improved pain relief |
Schizophrenia | Neurotransmitter modulation | Alleviation of psychotic symptoms |
作用機序
L 368935は、コレシストキニン-B受容体を拮抗することで効果を発揮します。この受容体は、不安、疼痛、胃酸分泌の調節など、様々な生理学的プロセスに関与しています。 この受容体を阻害することにより、L 368935はこれらのプロセスを調節し、潜在的に治療上の利益をもたらすことができます .
類似化合物との比較
L 368935は、コレシストキニン-B受容体に対する高い親和性と選択性を持つという点でユニークです。類似の化合物には、L 369466などのコレシストキニン受容体アンタゴニストが含まれます。 これらの化合物は、構造と作用機序が似ていますが、薬物動態学的特性と特定の用途が異なる場合があります .
生物活性
The compound 1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea is a member of the benzodiazepine family, known for its diverse biological activities. This article synthesizes findings related to its pharmacological properties, focusing on receptor interactions, therapeutic potentials, and comparative studies.
Chemical Structure and Properties
This compound features a complex structure that includes a benzodiazepine moiety and a tetrazole ring. The presence of these functional groups contributes to its biological activity, particularly in modulating neurotransmitter systems.
The primary mechanism of action for benzodiazepines involves modulation of the GABA_A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the central nervous system. This compound has been studied for its affinity to various receptors, particularly the CCK-B (cholecystokinin B) receptor.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for the CCK-B receptor, with studies comparing it to other known antagonists. For instance, in vitro studies demonstrated that it effectively displaced specific binding of radiolabeled ligands in a concentration-dependent manner.
Compound | Receptor Type | Binding Affinity (Ki) |
---|---|---|
This compound | CCK-B | 4.23 nM |
L-365,260 | CCK-B | 10 nM |
Cl-988 | CCK-B | 1 nM |
Biological Activities
The compound has been evaluated for various pharmacological activities including:
- Anticonvulsant Effects : Demonstrated efficacy in animal models for seizure control.
- Anxiolytic Properties : Exhibits potential in reducing anxiety-related behaviors.
- Hypnotic Activity : Shows promise as a sleep inducer without significant memory impairment.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Anxiolytic Effects : In a controlled study involving animal models, the compound was administered at varying doses. Results indicated a dose-dependent reduction in anxiety-like behavior as measured by elevated plus maze tests.
- Results : Significant reductions in time spent in open arms (p < 0.05), indicating anxiolytic effects.
-
Anticonvulsant Study : The efficacy of the compound was tested against pentylenetetrazol-induced seizures in rodents.
- Results : The compound showed a significant delay in seizure onset compared to controls.
Comparative Analysis
When compared to traditional benzodiazepines like diazepam and newer anxiolytics, this compound offers a unique profile with potentially fewer side effects related to sedation and cognitive impairment.
Feature | 1-[1-(2-methylpropyl)-2-oxo...] | Diazepam | Newer Anxiolytics |
---|---|---|---|
Anxiolytic Efficacy | High | Moderate | High |
Anticonvulsant Activity | Present | Present | Limited |
Sedative Effects | Minimal | High | Variable |
特性
CAS番号 |
145878-31-5 |
---|---|
分子式 |
C27H26N8O2 |
分子量 |
494.5 g/mol |
IUPAC名 |
1-[1-(2-methylpropyl)-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-[3-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C27H26N8O2/c1-17(2)16-35-22-14-7-6-13-21(22)23(18-9-4-3-5-10-18)29-25(26(35)36)30-27(37)28-20-12-8-11-19(15-20)24-31-33-34-32-24/h3-15,17,25H,16H2,1-2H3,(H2,28,30,37)(H,31,32,33,34) |
InChIキー |
WOEBZQREQISGPC-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |
異性体SMILES |
CC(C)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |
正規SMILES |
CC(C)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)C4=NNN=N4)C5=CC=CC=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L 368935 L-368,935 N-(1,3-dihydro-1-(2-methyl)propyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N-((3-(1H-tetrazol-5-yl)phenyl)urea) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。